molecular formula C36H32N8O11S2 B13717093 Rhodamine Picolyl Azide

Rhodamine Picolyl Azide

Cat. No.: B13717093
M. Wt: 816.8 g/mol
InChI Key: DNUOMFAAENARLY-UHFFFAOYSA-N
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Description

Rhodamine Picolyl Azide is a fluorescent compound that combines the properties of rhodamine dyes with a picolyl azide moiety. This compound is particularly useful in bioorthogonal chemistry, where it is employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The picolyl moiety enhances the efficiency of these reactions by chelating copper ions, thereby reducing the amount of copper catalyst required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine Picolyl Azide typically involves the following steps:

    Preparation of Rhodamine Derivative: The rhodamine core is synthesized through a series of reactions involving phthalic anhydride and resorcinol.

    Introduction of Picolyl Azide Moiety: The picolyl azide group is introduced via a nucleophilic substitution reaction. This involves the reaction of a picolyl halide with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity. The process may involve automated synthesis and purification systems to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: Rhodamine Picolyl Azide primarily undergoes bioorthogonal reactions, specifically the CuAAC reaction. This reaction is highly selective and efficient, making it ideal for labeling biomolecules in complex biological environments.

Common Reagents and Conditions:

    Reagents: Copper(I) sulfate, sodium ascorbate, and alkyne-functionalized molecules.

    Conditions: The reaction is typically carried out in aqueous or mixed aqueous-organic solvents at room temperature.

Major Products: The primary product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of the rhodamine moiety .

Scientific Research Applications

Rhodamine Picolyl Azide has a wide range of applications in scientific research:

Properties

Molecular Formula

C36H32N8O11S2

Molecular Weight

816.8 g/mol

IUPAC Name

13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate

InChI

InChI=1S/C36H32N8O11S2/c37-44-42-17-21-6-7-22(16-41-21)43-27(45)9-12-40-35(46)20-5-8-23(24(15-20)36(47)48)28-25-13-18-3-1-10-38-29(18)33(56(49,50)51)31(25)55-32-26(28)14-19-4-2-11-39-30(19)34(32)57(52,53)54/h5-8,13-16,38H,1-4,9-12,17H2,(H,40,46)(H,43,45)(H,47,48)(H,49,50,51)(H,52,53,54)

InChI Key

DNUOMFAAENARLY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C(=C2NC1)S(=O)(=O)[O-])OC4=C(C5=[NH+]CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCC(=O)NC7=CN=C(C=C7)CN=[N+]=[N-])C(=O)O)S(=O)(=O)O

Origin of Product

United States

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